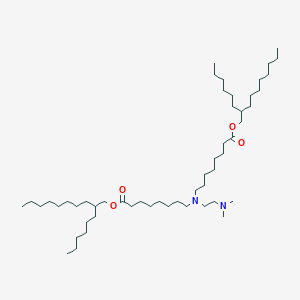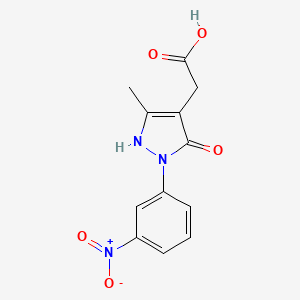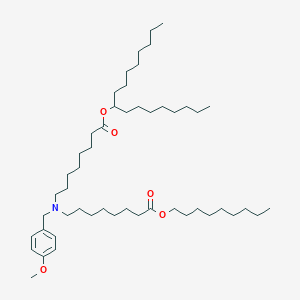![molecular formula C19H14N6O2S B13357933 3-[6-(2,3-Dihydro-1,4-benzodioxin-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]-2-methylimidazo[1,2-a]pyridine](/img/structure/B13357933.png)
3-[6-(2,3-Dihydro-1,4-benzodioxin-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]-2-methylimidazo[1,2-a]pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[6-(2,3-Dihydro-1,4-benzodioxin-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]-2-methylimidazo[1,2-a]pyridine is a complex organic compound that features a unique combination of heterocyclic structures
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[6-(2,3-Dihydro-1,4-benzodioxin-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]-2-methylimidazo[1,2-a]pyridine typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the benzodioxin ring, the triazolothiadiazole core, and the imidazopyridine moiety. Each of these steps requires specific reaction conditions, such as the use of catalysts, solvents, and temperature control.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
化学反応の分析
Types of Reactions
3-[6-(2,3-Dihydro-1,4-benzodioxin-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]-2-methylimidazo[1,2-a]pyridine can undergo various types of chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups such as halogens or alkyl groups.
科学的研究の応用
3-[6-(2,3-Dihydro-1,4-benzodioxin-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]-2-methylimidazo[1,2-a]pyridine has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe for studying biological processes.
Medicine: It has potential as a therapeutic agent due to its unique structure and reactivity.
Industry: It can be used in the development of new materials with specific properties.
作用機序
The mechanism of action of 3-[6-(2,3-Dihydro-1,4-benzodioxin-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]-2-methylimidazo[1,2-a]pyridine involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets and affecting various biochemical pathways.
類似化合物との比較
Similar Compounds
1,4-Benzodioxin, 2,3-dihydro-: Shares the benzodioxin ring structure.
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazole: Shares the triazolothiadiazole core.
2-Methylimidazo[1,2-a]pyridine: Shares the imidazopyridine moiety.
Uniqueness
What sets 3-[6-(2,3-Dihydro-1,4-benzodioxin-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]-2-methylimidazo[1,2-a]pyridine apart is the combination of these three distinct heterocyclic structures in a single molecule. This unique arrangement provides it with a diverse range of chemical and biological properties, making it a valuable compound for research and development.
特性
分子式 |
C19H14N6O2S |
|---|---|
分子量 |
390.4 g/mol |
IUPAC名 |
6-(2,3-dihydro-1,4-benzodioxin-3-yl)-3-(2-methylimidazo[1,2-a]pyridin-3-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C19H14N6O2S/c1-11-16(24-9-5-4-8-15(24)20-11)17-21-22-19-25(17)23-18(28-19)14-10-26-12-6-2-3-7-13(12)27-14/h2-9,14H,10H2,1H3 |
InChIキー |
RIBFDEQEQSGWNJ-UHFFFAOYSA-N |
正規SMILES |
CC1=C(N2C=CC=CC2=N1)C3=NN=C4N3N=C(S4)C5COC6=CC=CC=C6O5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-hydroxy-5-methoxy-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]pyridine-2-carboxamide](/img/structure/B13357850.png)
![1-[(2,4-Dichloro-3-methylphenyl)sulfonyl]-2-methylpiperidine](/img/structure/B13357851.png)


![N-(1-cyano-1,2-dimethylpropyl)-2-{[3-(4-fluorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide](/img/structure/B13357866.png)
![[3aS-[2(S*),3aa,4b,6b,7aa]]-Hexahydro-3a,5,5-trimethyl-alpha-(1-methylethyl)-4,6-methano-1,3,2-benzodioxaborole-2-methanamine trifluoroacetate](/img/structure/B13357869.png)


![N-(1-cyano-1,2-dimethylpropyl)-2-[(4,6,8-trimethylquinolin-2-yl)sulfanyl]acetamide](/img/structure/B13357894.png)
![N-(1-Cyano-1-cyclopropylethyl)-2-((8-methoxy-5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)thio)acetamide](/img/structure/B13357895.png)




